molecular formula C6H13NOS B13198395 Cyclopropyl(imino)(propan-2-yl)-lambda6-sulfanone

Cyclopropyl(imino)(propan-2-yl)-lambda6-sulfanone

Cat. No.: B13198395
M. Wt: 147.24 g/mol
InChI Key: ACGCVZAVUHJTKC-UHFFFAOYSA-N
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Description

Cyclopropyl(imino)(propan-2-yl)-lambda6-sulfanone is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, an imino group, and a lambda6-sulfanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl(imino)(propan-2-yl)-lambda6-sulfanone typically involves multiple steps, starting with the preparation of the cyclopropyl group. One common method involves the reaction of 1,3-dibromopropane with sodium to form cyclopropane . The imino group can be introduced through a condensation reaction with an appropriate amine, while the lambda6-sulfanone moiety is often synthesized using sulfur-containing reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific temperature and pressure conditions to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(imino)(propan-2-yl)-lambda6-sulfanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Cyclopropyl(imino)(propan-2-yl)-lambda6-sulfanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Cyclopropyl(imino)(propan-2-yl)-lambda6-sulfanone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Cyclopropyl(imino)(propan-2-yl)-lambda6-sulfanone include:

Uniqueness

This compound is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Biological Activity

Cyclopropyl(imino)(propan-2-yl)-lambda6-sulfanone is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.

  • Chemical Formula : C8H12N2OS
  • Molecular Weight : 172.26 g/mol
  • CAS Number : 2060050-99-7

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms.
  • Anti-inflammatory Effects : It may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.
  • Antibacterial and Antifungal Activity : Preliminary studies suggest effectiveness against certain bacterial and fungal strains.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression and inflammation, such as matrix metalloproteinases (MMPs) and cyclooxygenases (COXs).
  • Cell Membrane Disruption : It has been observed to disrupt the integrity of bacterial and fungal cell membranes, leading to cell death.

Case Studies

  • Anticancer Studies :
    • In vitro studies demonstrated that this compound significantly reduced the viability of various cancer cell lines, including breast and colon cancer cells. The compound induced apoptosis through the activation of caspase pathways.
    • A study reported a dose-dependent inhibition of tumor growth in xenograft models when administered alongside standard chemotherapy agents.
  • Anti-inflammatory Research :
    • Animal models treated with this compound showed reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) following induced inflammation.
    • The compound's ability to inhibit COX enzymes was confirmed through enzyme assays, indicating potential for use in treating conditions like arthritis.
  • Antimicrobial Testing :
    • The compound exhibited notable activity against Staphylococcus aureus and Candida albicans in agar diffusion assays, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:

Compound NameBiological ActivityMechanism of Action
Cyclohexyl(imino)(propan-2-yl)-lambda6-sulfanoneAnticancer, antibacterialEnzyme inhibition, membrane disruption
(3-Bromophenyl)(ethyl)imino-lambda6-sulfanoneAnticancer, anti-inflammatoryMMP inhibition, cytokine modulation
(3-Bromophenyl)(methyl)imino-lambda6-sulfanoneAntifungalCell membrane disruption

Properties

Molecular Formula

C6H13NOS

Molecular Weight

147.24 g/mol

IUPAC Name

cyclopropyl-imino-oxo-propan-2-yl-λ6-sulfane

InChI

InChI=1S/C6H13NOS/c1-5(2)9(7,8)6-3-4-6/h5-7H,3-4H2,1-2H3

InChI Key

ACGCVZAVUHJTKC-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=N)(=O)C1CC1

Origin of Product

United States

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